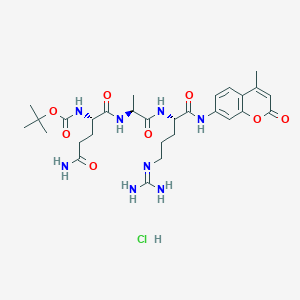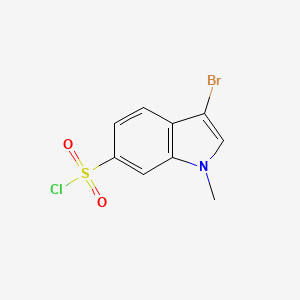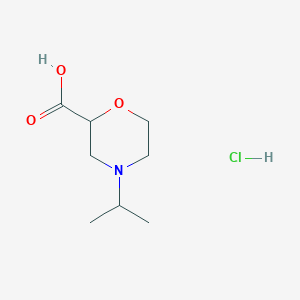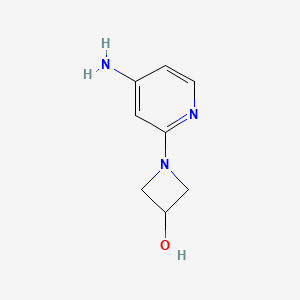
1-(4-Aminopyridin-2-yl)azetidin-3-ol
Overview
Description
1-(4-Aminopyridin-2-yl)azetidin-3-ol is a chemical compound with the molecular formula C8H11N3O and a molecular weight of 165.19 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 1-(4-Aminopyridin-2-yl)azetidin-3-ol consists of an azetidine ring attached to a pyridine ring via a nitrogen atom . The azetidine ring contains three carbon atoms and one nitrogen atom, while the pyridine ring contains four carbon atoms, one nitrogen atom, and an amino group .Scientific Research Applications
Synthesis and Biological Activity
1-(4-Aminopyridin-2-yl)azetidin-3-ol, and compounds with similar structures, have been extensively studied for their chemical properties and potential in various biological applications. Notably, azetidinone derivatives have been explored due to their pronounced biological activities. For instance, a series of azetidinone derivatives exhibited significant insecticidal activity, comparable to standard insecticides, and promising antifungal properties (Bhati, 2011). Another research demonstrated the transformation of 4-aryl-1-(2-chloroethyl)azetidin-2-ones into 1-(1-aryl-3-hydroxypropyl)aziridines and 3-aryl-3-(N-propylamino)propan-1-ols, showcasing the chemical versatility of azetidinone derivatives (D’hooghe, Dekeukeleire, & de Kimpe, 2008).
Antibacterial and Antifungal Applications
Azetidinone and thiazolidinone moieties, often in the form of synthesized compounds, have shown considerable antibacterial and antifungal activities. Novel compounds derived from pyrazin dicarboxylic acid and azetidinone, for instance, revealed excellent antibacterial and antifungal activities, marking their potential in antimicrobial treatments (Ayyash & Habeeb, 2019). Similarly, specific azetidinone derivatives synthesized for anti-tubercular activity showcased good results against Mycobacterium tuberculosis, indicating their potential in addressing tuberculosis (Thomas, George, & Harindran, 2014).
Synthesis of Bioactive Compounds
The strained structure of azetidinone, particularly β-lactams, makes it a powerful building block for synthesizing a wide range of organic molecules. It has been utilized in the development of aromatic beta-amino acids, peptides, polyamines, and more. This beta-lactam synthon method provides a pathway to diverse synthetic target molecules, highlighting its significance in medicinal chemistry (Deshmukh, Bhawal, Krishnaswamy, Govande, Shinkre, & Jayanthi, 2004).
Structural Modifications and Drug Development
Structural modifications of compounds containing elements of 1-(4-Aminopyridin-2-yl)azetidin-3-ol have been undertaken to mitigate safety liabilities such as mutagenic potential and time-dependent drug-drug interactions. These modifications have led to the development of compounds with improved safety profiles, demonstrating the adaptability of this chemical structure in drug development (Palmer et al., 2012).
properties
IUPAC Name |
1-(4-aminopyridin-2-yl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-6-1-2-10-8(3-6)11-4-7(12)5-11/h1-3,7,12H,4-5H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKIMCAYCMRMFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CC(=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminopyridin-2-yl)azetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine hydrochloride](/img/structure/B1383415.png)


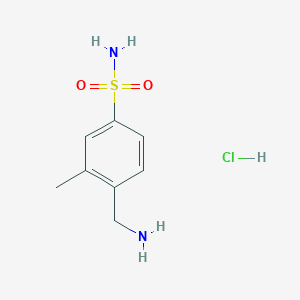
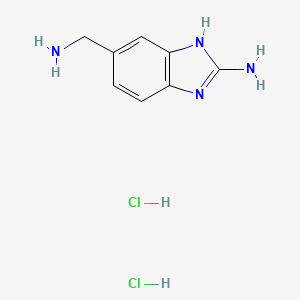
![tert-butyl N-[2-(2-bromo-1,3-thiazol-4-yl)ethyl]carbamate](/img/structure/B1383421.png)

![[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride](/img/structure/B1383426.png)
